molecular formula C11H14O4 B12219066 2-Methoxy-4-methylphenoxyacetic acid methyl ester

2-Methoxy-4-methylphenoxyacetic acid methyl ester

Cat. No.: B12219066
M. Wt: 210.23 g/mol
InChI Key: PNHMSKVULBBVQW-UHFFFAOYSA-N
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Description

2-Methoxy-4-methylphenoxyacetic acid methyl ester is an organic compound that belongs to the class of phenoxyacetic acid derivatives It is characterized by the presence of a methoxy group and a methyl group attached to the phenoxyacetic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-methylphenoxyacetic acid methyl ester typically involves the esterification of 2-Methoxy-4-methylphenoxyacetic acid with methanol in the presence of a catalyst. The reaction can be carried out under acidic or basic conditions. In the acidic method, a mineral acid such as sulfuric acid is used as a catalyst, while in the basic method, a base such as sodium hydroxide is employed.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. The reaction conditions are optimized to achieve high yields and purity. The use of advanced purification techniques such as distillation and crystallization ensures the removal of impurities and the isolation of the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-methylphenoxyacetic acid methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The methoxy and methyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of 2-Methoxy-4-methylphenoxyacetic acid or corresponding ketones.

    Reduction: Formation of 2-Methoxy-4-methylphenoxyethanol.

    Substitution: Formation of substituted phenoxyacetic acid derivatives.

Scientific Research Applications

2-Methoxy-4-methylphenoxyacetic acid methyl ester has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-methylphenoxyacetic acid methyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active phenoxyacetic acid, which can then interact with enzymes or receptors in biological systems. The methoxy and methyl groups may influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxyphenoxyacetic acid methyl ester
  • 4-Methylphenoxyacetic acid methyl ester
  • 2-Methoxy-4-chlorophenoxyacetic acid methyl ester

Uniqueness

2-Methoxy-4-methylphenoxyacetic acid methyl ester is unique due to the presence of both methoxy and methyl groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups provides distinct properties compared to other similar compounds.

Properties

Molecular Formula

C11H14O4

Molecular Weight

210.23 g/mol

IUPAC Name

methyl 2-(2-methoxy-4-methylphenoxy)acetate

InChI

InChI=1S/C11H14O4/c1-8-4-5-9(10(6-8)13-2)15-7-11(12)14-3/h4-6H,7H2,1-3H3

InChI Key

PNHMSKVULBBVQW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)OC)OC

Origin of Product

United States

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